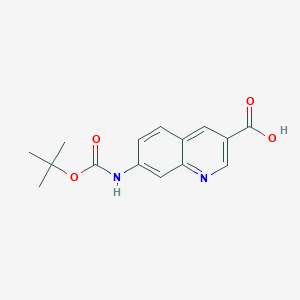

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthetic route for this compound involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to the amino group of quinoline-3-carboxylic acid. The Boc group provides stability during subsequent reactions. Further steps include carboxylation and deprotection to yield the final product .

Molecular Structure Analysis

The molecular structure of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid consists of a quinoline ring fused with a carboxylic acid group. The tert-butyl group serves as a protecting moiety for the amino group .

Chemical Reactions Analysis

This compound can participate in various reactions, including amidation, esterification, and deprotection. For instance, removal of the Boc group using acid or base leads to the free aminoquinoline-3-carboxylic acid .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Drug Synthesis and Design

This compound is often used as a building block in the synthesis of various drugs. Its quinoline core is a common motif in medicinal chemistry, particularly in antimalarial and anticancer agents. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during chemical reactions, allowing for greater control over the synthesis process .

Material Science

In material science, the compound’s ability to form stable crystalline structures makes it valuable for the development of organic semiconductors. These semiconductors are used in the production of electronic devices such as light-emitting diodes (LEDs), solar cells, and transistors .

Biological Studies

The Boc-protected amino group can be used to introduce a quinoline moiety into peptides and proteins. This modification can significantly alter the biological activity and stability of these macromolecules, making it useful for studying protein-protein interactions and enzyme kinetics .

Chemical Research

Researchers utilize this compound in the study of heterocyclic chemistry. The quinoline ring system is a subject of interest due to its presence in many natural products and pharmaceuticals. This compound provides a convenient starting point for the synthesis of more complex quinoline derivatives .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. It helps in the calibration of instruments and ensures the accuracy of analytical methods .

Agricultural Chemistry

Quinoline derivatives have been explored for their potential use in agriculture as pesticides or herbicides. The specific structure of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid could be investigated for its activity against pests or weeds, contributing to the development of new agrochemicals .

Safety and Hazards

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .

Propriétés

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-5-4-9-6-10(13(18)19)8-16-12(9)7-11/h4-8H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZBPPTMKHWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)

![1-Chloro-4-[chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B1403919.png)

![2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene](/img/structure/B1403920.png)

![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)

![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)